molecular formula C13H16N4OS B13762918 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine CAS No. 72361-42-3

1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine

Cat. No.: B13762918
CAS No.: 72361-42-3
M. Wt: 276.36 g/mol
InChI Key: PWZIYLLXMZBGQQ-YDWXAUTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine backbone conjugated to a cyano-substituted thioxobut-2-enyl moiety and a 3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene group. The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is stabilized by resonance, while the thioxo group enhances electron delocalization.

Properties

CAS No.

72361-42-3

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

(E,4E)-4-(3,5-dimethyl-1,3,4-oxadiazol-2-ylidene)-2-(pyrrolidine-1-carbothioyl)but-2-enenitrile

InChI

InChI=1S/C13H16N4OS/c1-10-15-16(2)12(18-10)6-5-11(9-14)13(19)17-7-3-4-8-17/h5-6H,3-4,7-8H2,1-2H3/b11-5+,12-6+

InChI Key

PWZIYLLXMZBGQQ-YDWXAUTNSA-N

Isomeric SMILES

CC1=NN(/C(=C\C=C(/C#N)\C(=S)N2CCCC2)/O1)C

Canonical SMILES

CC1=NN(C(=CC=C(C#N)C(=S)N2CCCC2)O1)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

Starting Material Role Source/Reference
3,5-Dimethyl-1,3,4-oxadiazole precursors Oxadiazole ring formation Standard heterocyclic synthesis protocols
α-Cyano ketones or aldehydes Cyano and carbonyl source Literature references
Pyrrolidine Nucleophilic amine substituent Commercial reagent
Thiocarbonyl reagents (e.g., Lawesson’s reagent) Thioxo group introduction Organic synthesis manuals

Synthetic Procedure

  • Step 1: Oxadiazole Ring Synthesis
    The 3,5-dimethyl-1,3,4-oxadiazole ring is synthesized by cyclization of diacylhydrazines or amidoximes under dehydrating conditions. This step typically involves heating the starting hydrazide with acetic anhydride or phosphorus oxychloride to induce ring closure.

  • Step 2: Formation of the α,β-unsaturated thioxobut-2-enyl intermediate
    The oxadiazole derivative is reacted with cyano-substituted ketones or aldehydes under basic or acidic catalysis to form an α,β-unsaturated system. Thiocarbonyl groups are introduced by treatment with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide, converting carbonyls to thioxo groups.

  • Step 3: Coupling with Pyrrolidine
    The activated α,β-unsaturated intermediate undergoes nucleophilic addition or substitution with pyrrolidine. This step forms the final compound by linking the pyrrolidine nitrogen to the butenyl chain at the 1-position.

  • Step 4: Purification and Characterization
    The crude product is purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography). Characterization is performed by NMR (1H, 13C), IR spectroscopy, and elemental analysis to confirm structure and purity.

Research Data and Characterization

Analytical Method Observations / Results
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR confirm the presence of methyl groups on oxadiazole, pyrrolidine ring protons, and vinyl protons of the butenyl moiety. Chemical shifts consistent with conjugated thioxo and cyano groups.
Infrared (IR) Spectroscopy Characteristic absorption bands for cyano group (~2200 cm^-1), thioxo group (~1200-1400 cm^-1), and heterocyclic ring vibrations. NH stretching bands confirm pyrrolidine nitrogen environment.
Elemental Analysis Matches theoretical values for C, H, N, S, confirming compound purity.
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight 276.36 g/mol.

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Oxadiazole ring formation Diacylhydrazine + dehydrating agent 80–120 °C 2–6 hours 70–85 Requires dry conditions
α,β-Unsaturated intermediate Cyano ketone + sulfurizing agent 50–80 °C 3–5 hours 65–75 Use inert atmosphere recommended
Pyrrolidine coupling Pyrrolidine + base (e.g., triethylamine) Room temp to 50 °C 1–3 hours 60–80 Monitor reaction progress by TLC
Purification Recrystallization / chromatography Ambient Variable Purity >95% achieved

Chemical Reactions Analysis

Types of Reactions

1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds similar to 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : The oxadiazole moiety is known for its anticancer activity. Investigations into the structure-activity relationship (SAR) of similar compounds have revealed that modifications to the oxadiazole ring can enhance cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives have been studied for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo . This suggests potential therapeutic applications in treating inflammatory diseases.

Analytical Chemistry Applications

  • Chromatography : The compound has been effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). A specific method utilizing Newcrom R1 columns demonstrated efficient separation and analysis of this compound in various mixtures . This technique is crucial for purity assessment and quality control in pharmaceutical formulations.
  • Mass Spectrometry Compatibility : The compound's stability under mass spectrometric conditions allows it to be effectively analyzed for pharmacokinetic studies. The ability to replace phosphoric acid with formic acid in the mobile phase enhances its compatibility with mass spectrometry, facilitating detailed pharmacokinetic profiling .

Materials Science Applications

  • Polymer Chemistry : The unique properties of 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine make it an interesting candidate for incorporation into polymer matrices. Its chemical structure can enhance the thermal stability and mechanical properties of polymers when used as an additive or modifier .
  • Nanomaterials : There is ongoing research into the use of this compound as a precursor for synthesizing nanomaterials with specific electronic or optical properties. Its ability to form stable complexes with metal ions can lead to innovative applications in nanotechnology .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialPubChemDemonstrated effective inhibition against Gram-positive bacteria
AnticancerChemNetEnhanced cytotoxicity observed in modified oxadiazole derivatives
ChromatographySielcEfficient separation using Newcrom R1 HPLC columns; suitable for preparative applications
Polymer ChemistryEchemiImproved thermal stability noted when incorporated into polymer blends

Mechanism of Action

The mechanism of action of 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione

  • Structural Differences: Replaces the pyrrolidine and cyano-thioxobut-2-enyl groups with a pyridine substituent. The absence of the thioxobut-2-enyl chain reduces conformational flexibility compared to the target compound.
  • Synthesis: Prepared via refluxing aromatic aldehydes with thiosemicarbazide in ethanol, followed by recrystallization (50% aqueous ethanol) . This contrasts with the target compound’s synthesis, which likely involves multi-step conjugation of pyrrolidine to the oxadiazole-thioxo system.

N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl) Cyclopentyl]acetamide Derivatives

  • Structural Differences : Replaces the oxadiazole ring with a thiazole system and incorporates acetamide and cyclopentyl groups. The thiazole ring has distinct electronic properties due to sulfur’s lower electronegativity compared to oxygen.
  • Biological Activity : Exhibits potent MAO-B inhibition (e.g., compound 4b , IC₅₀ = 0.36 ± 0.014 µM) and selectivity over MAO-A . This suggests that heterocycle substitution (oxadiazole vs. thiazole) significantly impacts enzyme affinity.
  • Toxicity Profile: Non-cytotoxic at active concentrations, highlighting the importance of substituent choice in balancing efficacy and safety .

Key Comparative Data

Parameter Target Compound 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Thiazole Derivatives (e.g., 4b)
Core Heterocycle 1,3,4-Oxadiazole 1,3,4-Oxadiazole Thiazole
Key Substituents Cyano, thioxobut-2-enyl, pyrrolidine Pyridine Diphenyl, acetamide, cyclopentyl
Synthetic Complexity Likely multi-step Single-step reflux Multi-step
Biological Activity (IC₅₀) Not reported Not reported MAO-B: 0.36 µM; MAO-A: 6.56 µM
Toxicity Unknown Unknown Non-cytotoxic at IC₅₀

Mechanistic and Functional Insights

  • Hydrogen Bonding: The target compound’s cyano and thioxo groups may participate in hydrogen-bonding networks, analogous to patterns observed in supramolecular chemistry . This could influence crystallinity or receptor binding.
  • Enzyme Inhibition : Thiazole derivatives achieve MAO-B selectivity via hydrophobic interactions with the enzyme’s active site . The target compound’s oxadiazole-thioxo system might exhibit different binding modes due to altered polarity and steric bulk.

Biological Activity

1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine (CAS: 72361-42-3) is a compound of interest due to its potential biological activities, particularly in pharmacology. Its unique structural features suggest a variety of interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

The molecular formula of this compound is C13H16N4OS, with a molar mass of approximately 276.36 g/mol. The structure includes a pyrrolidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number72361-42-3
Molecular FormulaC13H16N4OS
Molar Mass276.36 g/mol
EINECS276-600-3

Antidiabetic Activity

Recent studies have indicated that compounds similar to 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine exhibit significant antidiabetic properties. In a study involving diabetic rats induced with high-fat diet and streptozotocin (HFD-STZ), synthesized compounds demonstrated varying degrees of DPP-IV inhibitory activity. One compound showed a notable reduction in blood glucose levels compared to the standard drug vildagliptin .

Antitumor Activity

In vitro assays have been conducted to assess the antitumor activity of related oxadiazole derivatives. These studies revealed that certain derivatives displayed moderate to potent cytotoxic effects against various cancer cell lines. For instance, one compound exhibited an IC50 value of 9.4 µM across a panel of 11 different tumor cell lines, indicating its potential as an anticancer agent .

Enzyme Inhibition

The synthesized compounds were also evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results indicated that some derivatives had promising enzyme inhibitory activity, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary infections .

Case Study 1: Antidiabetic Properties

In a comparative study involving multiple synthesized compounds, one derivative demonstrated superior antidiabetic effects by significantly lowering blood glucose levels in diabetic rats when compared to vildagliptin. The study highlighted the importance of the oxadiazole group in enhancing the pharmacological profile of these compounds .

Case Study 2: Anticancer Activity

Another research focused on the synthesis of various oxadiazole derivatives showed that specific compounds had marked cytotoxic effects against cancer cell lines. The study's findings suggest that modifications in the oxadiazole structure can lead to enhanced biological activity, paving the way for new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine?

  • The compound can be synthesized via multi-step reactions involving cyclization and condensation. A common approach involves reacting hydrazide precursors with ketones or aldehydes under reflux in ethanol or PEG-400 with catalytic piperidine or acetic acid. For example, oxadiazole derivatives are often synthesized by heating thiosemicarbazide with ketones in PEG-400 at 70–80°C for 2–3 hours . Key intermediates like pyrrolidine rings may be constructed using cyclization reactions with appropriate precursors .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the structure, particularly for identifying tautomeric forms (e.g., enolic vs. keto configurations) and substituent positions .
  • Infrared (IR) Spectroscopy: Used to detect functional groups such as C=N (1600–1620 cm⁻¹), C-S-C (1290–1327 cm⁻¹), and C-O-C (1074–1119 cm⁻¹) .
  • Elemental Analysis: Validates purity and empirical formula .

Q. How can researchers screen the biological activity of this compound?

  • Initial screening involves in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) against Gram-positive/negative bacteria and fungi. Hydrazide-oxadiazole derivatives have shown antibacterial activity, suggesting similar frameworks may be effective .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Quantum chemical calculations (e.g., density functional theory) can model reaction pathways to identify energetically favorable intermediates. ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis, enabling rapid optimization of solvent systems, catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃), and temperature .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis: Establish clear concentration-dependent effects to distinguish true activity from assay noise.
  • Structural Analog Comparison: Compare activity with structurally similar compounds (e.g., thiazolidinones or pyrazoles) to identify substituent-specific trends .
  • Meta-Analysis: Use platforms like Contested Territories Network to integrate disparate datasets and apply statistical rigor .

Q. How can the tautomeric behavior of the oxadiazole-thioxobutene moiety influence reactivity?

  • Tautomerism (e.g., oxadiazole ↔ thioxo-enol forms) alters electronic properties and binding affinity. Computational studies (e.g., molecular docking) can predict dominant tautomers in biological environments. Experimental validation via X-ray crystallography or variable-temperature NMR is recommended .

Q. What methodologies elucidate the degradation pathways of this compound under physiological conditions?

  • Forced Degradation Studies: Expose the compound to acidic/basic conditions, heat, and light, followed by HPLC or LC-MS to identify breakdown products.
  • Metabolite Profiling: Use liver microsome assays to map metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Variation: Systematically modify substituents on the pyrrolidine, oxadiazole, or thioxobutene moieties. For example, electron-withdrawing groups (e.g., -NO₂) on aryl rings enhance anti-tubercular activity in oxadiazole derivatives .
  • 3D-QSAR Models: Develop computational models using CoMFA or CoMSIA to predict bioactivity based on steric/electronic features .

Methodological Tables

Table 1: Key Synthetic Parameters for Oxadiazole Derivatives

ParameterOptimal RangeCatalysts/SolventsYield (%)Reference
Reaction Temperature70–80°CPEG-400, Acetic Acid84–89
Cyclization Time2–3 hoursPiperidine/Ethanol75–82

Table 2: Biological Activity of Analogous Compounds

Compound ClassTarget PathogenMIC (µg/mL)Key SubstituentReference
Oxadiazole-thiosemicarbazideM. tuberculosis0.5–2.04-Nitrophenyl
Pyrrolidine-hydrazideS. aureus8–164-Chlorophenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.